Cas no 74474-06-9 (1,2-Ethanediamine, N,N-diethyl-N'-[4-(trifluoromethyl)phenyl]-)
74474-06-9 structure
Product Name:1,2-Ethanediamine, N,N-diethyl-N'-[4-(trifluoromethyl)phenyl]-
CAS-nummer:74474-06-9
MF:C13H19F3N2
MW:260.298573732376
CID:540967
PubChem ID:23317102
Update Time:2025-04-19
1,2-Ethanediamine, N,N-diethyl-N'-[4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine, N,N-diethyl-N'-[4-(trifluoromethyl)phenyl]-
- N',N'-diethyl-N-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- SCHEMBL10893204
- ULIHWKIGUONITL-UHFFFAOYSA-N
- N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- 74474-06-9
- AKOS000256701
- DTXSID00632820
-
- Inchi: 1S/C13H19F3N2/c1-3-18(4-2)10-9-17-12-7-5-11(6-8-12)13(14,15)16/h5-8,17H,3-4,9-10H2,1-2H3
- InChI-sleutel: ULIHWKIGUONITL-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=CC=1)NCCN(CC)CC)(F)F
Berekende eigenschappen
- Exacte massa: 260.15017
- Monoisotopische massa: 260.15003310g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 6
- Complexiteit: 219
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 15.3Ų
Experimentele eigenschappen
- PSA: 15.27
1,2-Ethanediamine, N,N-diethyl-N'-[4-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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